1-(Pyrrolidin-2-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

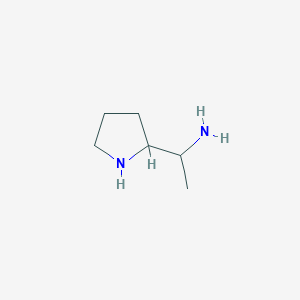

1-(Pyrrolidin-2-yl)ethan-1-amine is a heterocyclic organic compound featuring a pyrrolidine ring attached to an ethanamine group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-yl)ethan-1-amine typically involves the reaction of pyrrolidine with ethylamine under specific conditions. One common method involves the use of a catalyst such as copper(II) acetate in the presence of an oxidizing agent like Oxone in acetonitrile at elevated temperatures (80°C) for about 12 hours .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to optimize reaction conditions and minimize human error.

化学反応の分析

Types of Reactions: 1-(Pyrrolidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: It can be reduced to form simpler amines.

Substitution: It participates in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Amides, carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted ethanamines depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

1-(Pyrrolidin-2-yl)ethan-1-amine is primarily utilized in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs). Its structure allows it to serve as a building block for various therapeutic agents.

Case Study: Coordination Polymers

One notable application involves the preparation of coordination polymers. For instance, it has been used to synthesize a one-dimensional coordination polymer of nickel(II), demonstrating its utility in materials science and coordination chemistry .

Drug Discovery

The compound has been identified as a versatile scaffold in drug discovery. Pyrrolidine derivatives have shown promise in developing inhibitors for various biological targets, including GlyT1 (Glycine transporter 1). For instance, modifications to pyrrolidine structures have led to compounds with improved potency and selectivity against GlyT1, which is relevant for conditions such as schizophrenia .

Research indicates that this compound derivatives exhibit significant biological activity:

Anticancer Research

Recent studies have explored the anticancer potential of pyrrolidine derivatives. For example, diphenylamine-pyrrolidinone-hydrazone derivatives synthesized from pyrrolidine showed selective cytotoxicity against various cancer cell lines, including triple-negative breast cancer and melanoma . These findings highlight the compound's potential in developing new cancer therapies.

Neuropharmacology

The compound has also been investigated for its role in neuropharmacology. Its derivatives are being studied for their effects on neurotransmitter systems, particularly in relation to opioid receptors. Compounds derived from pyrrolidine have been developed as selective κ-opioid antagonists, which may have implications for pain management and addiction treatment .

作用機序

The mechanism of action of 1-(Pyrrolidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s unique structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

類似化合物との比較

- 2-(Pyrrolidin-1-yl)ethan-1-amine

- 1-(2-Aminoethyl)pyrrolidine

- 2-(Pyrrolidin-1-yl)ethanol

Comparison: 1-(Pyrrolidin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in various research applications .

生物活性

1-(Pyrrolidin-2-yl)ethan-1-amine, also known as N-ethylpyrrolidine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring attached to an ethanamine moiety. This unique structure allows for interactions with various biological targets, particularly within the central nervous system (CNS).

Biological Activity

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Its effects on neurotransmitter release and uptake are under investigation, suggesting possible applications in treating mood disorders or cognitive impairments.

Case Studies and Research Findings

The following table summarizes key studies related to the biological activity of this compound:

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrrolidine ring or the ethanamine side chain can significantly affect its biological activity. For instance, studies have shown that specific substitutions can enhance potency or selectivity for particular targets .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cognitive Enhancers : Due to its interaction with neurotransmitter systems, it may serve as a candidate for treating cognitive deficits.

- Mood Stabilizers : Its effects on mood regulation suggest possible use in managing depression or anxiety disorders.

特性

IUPAC Name |

1-pyrrolidin-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5(7)6-3-2-4-8-6/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEAOSROYJPPIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。